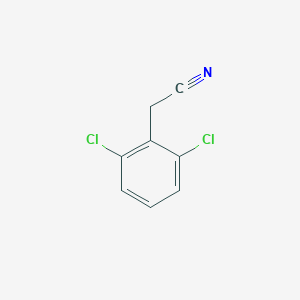

2,6-Dichlorophenylacetonitrile

描述

Contextual Significance in Organic Synthesis and Medicinal Chemistry

2,6-Dichlorophenylacetonitrile holds considerable importance as a versatile intermediate in the fields of organic synthesis and medicinal chemistry. ontosight.ai Its utility stems from its capacity to serve as a foundational building block for the creation of more complex molecular architectures. ontosight.ai The reactivity of the nitrile group allows it to be converted into other functional groups such as carboxylic acids, amines, and amides, which are prevalent in pharmacologically active molecules. ontosight.ai

A key application of this compound is in the synthesis of pharmaceuticals. ontosight.ai For instance, the nitrile group can undergo hydrolysis to form 2,6-dichlorophenylacetic acid, a crucial intermediate in the synthesis of the antihypertensive medication Guanfacine. chemicalbook.comgoogle.com Derivatives of this compound are also precursors to the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac.

The compound undergoes a variety of chemical transformations that are fundamental to organic synthesis:

Hydrolysis: The nitrile group can be hydrolyzed under basic conditions, using reagents like potassium hydroxide (B78521), to yield 2,6-dichlorophenylacetic acid. chemicalbook.com

Reduction: The nitrile group can be reduced to form 2,6-dichlorobenzylamine, typically employing reducing agents like lithium aluminum hydride. smolecule.com

Oxidation: The acetonitrile (B52724) group can be oxidized to produce 2,6-dichlorobenzaldehyde (B137635) using oxidizing agents such as potassium permanganate (B83412). smolecule.com

Substitution Reactions: It can participate in nucleophilic substitution reactions to create a range of derivatives. smolecule.com

Condensation Reactions: It is used in condensation reactions with other molecules to build more complex heterocyclic structures, such as substituted pyrido[2,3-d]pyrimidines, which have been investigated for various therapeutic activities. acs.orggoogle.comsci-hub.st

Its role extends to the agrochemical industry, where it is used in the production of certain agrochemicals and dyes. smolecule.com The strategic placement of the two chlorine atoms on the phenyl ring significantly influences the reactivity and biological properties of the molecules synthesized from it. smolecule.com

Scope and Objectives of Research Endeavors

Research involving this compound is primarily driven by the objective of synthesizing novel organic compounds with potential therapeutic applications. ontosight.ai A significant area of investigation is its use as a starting material for creating complex heterocyclic compounds with potential biological activity. acs.orggoogle.com

A major focus of research has been the development of potent inhibitors for various enzymes. For example, derivatives of this compound have been synthesized and studied as selective inhibitors of protein tyrosine kinases, which are important targets in cancer therapy. acs.org Specifically, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, prepared via condensation with this compound, have shown potent and selective inhibition of the c-Src tyrosine kinase. acs.org

Furthermore, research has explored the biological activities of the compound itself and its derivatives. Studies have indicated that this compound and related structures can act as electrophiles within biological systems, allowing them to interact with nucleophiles and potentially inhibit enzymes. smolecule.com Research has pointed to its potential to selectively inhibit γ-secretase activity, a key enzyme involved in cellular signaling and implicated in Alzheimer's disease pathology. Other studies have investigated its interaction with cytochrome P450 enzymes, identifying it as an inhibitor of CYP1A2, which could have implications for drug metabolism. smolecule.com

The overarching goal of these research endeavors is to leverage the unique chemical structure of this compound to design and synthesize new chemical entities for pharmaceutical and agrochemical applications, and to understand the structure-activity relationships that govern their biological effects. ontosight.aiacs.org

Interactive Table: Key Research Reactions and Products

| Reaction Type | Reagents | Product | Research Area | Source |

|---|---|---|---|---|

| Hydrolysis | Potassium hydroxide (KOH), Water, Ethanol (B145695) | 2,6-Dichlorophenylacetic acid | Intermediate for Guanfacine | chemicalbook.comgoogle.com |

| Condensation | 4,6-Diaminonicotinaldehyde (B1627570) | 7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones | Protein Tyrosine Kinase Inhibitors | acs.org |

| Condensation | 2,6-Disubstituted 4-amino-5-pyrimidinecarboxaldehyde | 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives | Antihypertensive Agents | sci-hub.st |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2,6-Dichlorobenzylamine | Synthesis of Amine Derivatives | smolecule.com |

| Oxidation | Potassium permanganate (KMnO₄) | 2,6-Dichlorobenzaldehyde | Synthesis of Aldehyde Derivatives | smolecule.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2,6-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEJUUCUKRUCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185922 | |

| Record name | (2,6-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3215-64-3 | |

| Record name | 2,6-Dichlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3215-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dichlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichlorobenzeneacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDY3AJ66GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Dichlorophenylacetonitrile

Established Synthetic Pathways

Traditional syntheses of 2,6-dichlorophenylacetonitrile typically rely on readily available starting materials and well-understood reaction mechanisms. These pathways are often implemented in industrial settings.

A primary and widely utilized route to this compound begins with 2,6-dichlorotoluene (B125461). This process involves two sequential chemical transformations: benzylic halogenation followed by nucleophilic substitution.

The first stage involves the chlorination or bromination of 2,6-dichlorotoluene at the benzylic position to form a 2,6-dichlorobenzyl halide. environmentclearance.nic.innih.gov Industrial production often employs chlorine gas with a catalyst like phosphorus pentachloride or a free-radical initiator. environmentclearance.nic.in The resulting 2,6-dichlorobenzyl halide is then converted to the target nitrile.

The selective halogenation of the methyl group of 2,6-dichlorotoluene proceeds via a free-radical mechanism. scientificupdate.com This type of reaction, often referred to as a Wohl-Ziegler reaction when using N-bromosuccinimide (NBS), requires a radical initiator, such as ultraviolet (UV) light or peroxides, to begin the process. scientificupdate.com

The mechanism is initiated by the formation of a halogen radical. This highly reactive radical then abstracts a hydrogen atom from the benzylic carbon of 2,6-dichlorotoluene. The stability of the resulting benzylic radical is a key factor driving the selectivity of the reaction for the benzylic position over the aromatic ring. This benzylic radical then reacts with a halogen molecule (e.g., Br₂ or Cl₂) to form the 2,6-dichlorobenzyl halide and a new halogen radical, which propagates the chain reaction.

A significant challenge in this step is controlling the reaction to prevent over-halogenation, which leads to the formation of di- and tri-halogenated byproducts. scientificupdate.com Controlling the stoichiometry of the halogenating agent and the reaction time is crucial to maximize the yield of the desired mono-halogenated product. Continuous flow chemistry has been explored as a method to improve control and selectivity, for instance, in the photochemical bromination of 2,6-dichlorotoluene. rsc.org

Table 1: Reagents for Benzylic Halogenation of 2,6-Dichlorotoluene

| Reagent | Initiator/Catalyst | Description |

|---|---|---|

| Chlorine Gas (Cl₂) | UV light or Peroxides | A common industrial method for chlorination. |

| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN) | Standard laboratory reagent for selective benzylic bromination (Wohl-Ziegler reaction). scientificupdate.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium tetrachloride (ZrCl₄) | A modification that can prevent competing aromatic ring bromination. scientificupdate.com |

The second step is the conversion of the 2,6-dichlorobenzyl halide to this compound via nucleophilic substitution. This is typically achieved by reacting the halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). chemguide.co.uk

The reaction is generally performed by heating the mixture under reflux in an anhydrous ethanol (B145695) solvent. chemguide.co.uk The use of an ethanolic solvent is critical because the presence of water can lead to a competing hydrolysis reaction, forming 2,6-dichlorobenzyl alcohol. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. chemguide.co.ukyoutube.com In this concerted step, the cyanide ion (CN⁻), acting as a nucleophile, attacks the electrophilic benzylic carbon, leading to the displacement of the halide ion (e.g., Cl⁻ or Br⁻) as the leaving group. youtube.com The kinetics of the S_N2 reaction are second-order, depending on the concentration of both the 2,6-dichlorobenzyl halide and the cyanide nucleophile.

Table 2: Typical Conditions for Nucleophilic Cyanation

| Parameter | Condition | Rationale |

|---|---|---|

| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Provides the nucleophilic cyanide ion (CN⁻). |

| Solvent | Anhydrous Ethanol | Suppresses the competing hydrolysis reaction. chemguide.co.uk |

| Temperature | Heating under reflux (approx. 78 °C) | Provides the necessary activation energy for the reaction. chemguide.co.uk |

An alternative established pathway utilizes 2,6-dichlorobenzyl alcohol as the starting material. google.com This alcohol is a solid with a melting point of 96-98 °C. sigmaaldrich.comsigmaaldrich.com The synthesis involves two main steps.

First, the hydroxyl group of 2,6-dichlorobenzyl alcohol is converted into a better leaving group, typically a halide. This is often accomplished by reacting the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) to produce 2,6-dichlorobenzyl chloride. google.com

Multi-Step Synthesis from 2,6-Dichlorotoluene

Advanced and Emerging Synthetic Strategies

To overcome some of the limitations of traditional methods, such as the use of highly toxic cyanide salts and harsh reaction conditions, modern synthetic chemistry has focused on developing catalyst-based approaches.

Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of nitriles, including this compound. These methods can offer milder reaction conditions and greater functional group tolerance. nih.gov

In these protocols, a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), facilitates the coupling of a benzyl (B1604629) halide with a cyanide source. One such method involves the reaction of 2,6-dichlorobenzyl bromide with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of Pd(PPh₃)₄, achieving high yields (80-85%) at elevated temperatures (120°C). While this approach avoids the use of hazardous alkali metal cyanides, it requires strict exclusion of moisture.

More recent developments focus on using less toxic and more manageable cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgnih.gov These reactions can be performed at lower temperatures (e.g., 70 °C) and tolerate a wider range of functional groups. organic-chemistry.orgnih.gov Heterogeneous catalysts, such as palladium on carbon (Pd/C), have also been developed for the cyanation of aryl halides, offering advantages like easier catalyst removal and reduced palladium contamination in the final product. organic-chemistry.org A key challenge in palladium-catalyzed cyanation is catalyst deactivation or "poisoning" by the cyanide ion, which can bind to the palladium center and inhibit the catalytic cycle. nih.gov

Table 3: Comparison of Cyanation Methods

| Method | Cyanide Source | Catalyst | Temperature | Key Features |

|---|---|---|---|---|

| Nucleophilic Substitution | NaCN or KCN | None | Reflux | Established, robust method; uses highly toxic reagents. |

| Palladium-Catalyzed | Trimethylsilyl cyanide (TMSCN) | Pd(PPh₃)₄ | 120 °C | Avoids hazardous cyanide salts; moisture-sensitive. |

| Palladium-Catalyzed | Potassium ferrocyanide (K₄[Fe(CN)₆]) | Pd/CM-phos | 70 °C | Milder conditions; environmentally friendlier cyanide source. organic-chemistry.orgnih.gov |

Alternative Catalyst Systems and Reaction Environment Optimization

Beyond traditional synthetic routes, research has focused on alternative catalysts and environmental optimization to improve yield, efficiency, and safety. Palladium-catalyzed cyanation represents a significant alternative, avoiding the use of hazardous cyanide salts. In one such method, 2,6-dichlorobenzyl bromide can be reacted with trimethylsilyl cyanide (TMSCN) in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), achieving yields of 80–85%. This process, however, demands strict moisture control.

Phase-transfer catalysts (PTCs) offer another avenue for enhancement, particularly in the nucleophilic substitution step with cyanide. smolecule.com Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) and crown ethers significantly accelerate the reaction by improving the mobility of the cyanide ion, especially in non-polar or biphasic solvent systems. smolecule.com For instance, using TBAB in toluene (B28343) can increase the reaction rate by more than threefold compared to a baseline reaction in ethanol alone.

Optimizing the reaction environment is crucial. Temperature control is a key variable; for example, maintaining a temperature of 70°C for 10 hours can optimize alkylation kinetics. The choice of solvent is also critical. Polar aprotic solvents, such as dimethylformamide (DMF), can help reduce steric hindrance. In the traditional cyanation step, the use of anhydrous ethanol is vital to suppress the competing hydrolysis reaction, which would otherwise form the corresponding alcohol as an impurity.

The table below summarizes key parameters for optimized synthetic routes.

| Parameter | Specification | Purpose | Citation |

| Catalyst Type | Phase-Transfer Catalyst (e.g., TBAB) | Enhance reaction efficiency and rate. | |

| Alternative Cyanide Source | Trimethylsilyl cyanide (TMSCN) with Pd(PPh₃)₄ | Avoid hazardous cyanide salts. | |

| Temperature Control | 70°C - 100°C (Varies by step) | Optimize reaction kinetics and conversion. | |

| Solvent Selection | Anhydrous Ethanol, DMF, Toluene | Suppress side reactions, reduce steric hindrance. |

Industrial Production Considerations and Process Optimization

The industrial production of this compound typically follows a two-step process: the chlorination of 2,6-dichlorotoluene followed by nucleophilic substitution with a cyanide salt. smolecule.com Industrial protocols often employ phosphorus pentachloride (PCl₅) as a catalyst for the initial chlorination, which can achieve conversion rates exceeding 98%. The subsequent reaction with sodium cyanide or potassium cyanide is typically performed under reflux in anhydrous ethanol to ensure complete substitution.

Process optimization on an industrial scale focuses on maximizing throughput and purity while minimizing costs and environmental impact. This involves careful control over reaction parameters to reduce the formation of byproducts and implementing efficient purification and recovery systems.

Catalytic Systems and Solvent Selection in Large-Scale Synthesis

In large-scale operations, the choice of catalyst and solvent is dictated by reaction rate, energy consumption, cost, and safety. As in laboratory-scale optimization, phase-transfer catalysts (PTCs) are highly valued in industrial settings for accelerating the cyanation step. They improve ion mobility, allowing for efficient reactions even in less polar, and often cheaper, solvents.

The following interactive table illustrates the rate enhancement provided by different PTC systems in various solvents.

| Catalyst (mol%) | Solvent | Rate Enhancement (vs. Ethanol baseline) | Citation |

| TBAB (0.5 mol%) | Toluene | 3.2x | |

| 18-Crown-6 | Chlorobenzene | 2.8x | |

| None (Baseline) | Ethanol | 1.0x |

Solvent selection for the initial chlorination step often includes dichloromethane (B109758) or chlorobenzene. For the cyanation step, anhydrous ethanol is a common choice. Modern industrial plants increasingly integrate solvent recovery units to minimize environmental emissions and reduce operational costs, with recycling rates for solvents like dichloromethane exceeding 90%. The use of greener solvents such as ethanol or water is also a key consideration in modern chemical processing to enhance sustainability. nih.gov

Byproduct Minimization and Waste Stream Management

Effective byproduct and waste management are critical for the economic and environmental viability of industrial this compound synthesis. The primary byproducts of concern are polychlorinated derivatives from the first step and hydrolysis products from the second.

Byproduct Minimization:

Hydrolysis Products: The formation of 2,6-dichlorobenzyl alcohol as a byproduct is suppressed by using anhydrous conditions during the nucleophilic substitution with cyanide.

Waste Stream Management: The manufacturing process generates several waste streams that require careful management. These include:

Salt Byproducts: Inorganic salts such as sodium chloride (NaCl) or potassium chloride (KCl) are formed during the cyanation step and are typically removed by filtration.

Spent Solvents: Solvents like dichloromethane, chlorobenzene, and ethanol constitute a significant waste stream. As mentioned, modern facilities prioritize the recovery and recycling of these solvents.

Aqueous Waste: Wastewater streams may contain residual cyanides, organic compounds, and salts. This water must be treated to break down hazardous components before discharge, in compliance with environmental regulations. ecoinvent.org

Distillation Residues: The purification of the final product by distillation leaves behind heavy ends or still bottoms, which are concentrated process residues. wku.edu

A comprehensive waste management plan involves characterizing each waste stream, segregating different types of waste to ensure proper handling, and applying minimization strategies like source reduction and recycling. epa.govupenn.edu All disposal must adhere to local and federal regulations for hazardous industrial waste. wku.eduepa.gov

Chemical Reactivity and Transformation Mechanisms of 2,6 Dichlorophenylacetonitrile

Reductive Conversions

The nitrile functional group in 2,6-dichlorophenylacetonitrile is susceptible to reduction, providing a direct pathway to the synthesis of primary amine analogues. This conversion is a fundamental transformation in organic synthesis, offering access to valuable building blocks for pharmaceuticals and other complex molecules. lookchem.com

The reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) yields 2-(2,6-dichlorophenyl)ethanamine. smolecule.comlookchem.com This can be achieved through both catalytic and stoichiometric methods.

Stoichiometric Reduction: This approach often employs powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reducing agent for converting nitriles to primary amines. smolecule.com The reaction typically proceeds in an anhydrous ethereal solvent, followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product.

Catalytic Reduction: Catalytic hydrogenation is a widely used alternative that avoids the need for stoichiometric amounts of metal hydrides. This method involves the use of hydrogen gas (H₂) or a transfer hydrogenation source like isopropanol, in the presence of a metal catalyst. organic-chemistry.org Palladium on carbon (Pd/C) is a frequently utilized catalyst for this transformation. Catalytic methods are often considered more environmentally benign. researchgate.net

Table 2: Comparison of Reduction Methods for this compound

| Method | Reagent/Catalyst | Product | Key Features |

|---|---|---|---|

| Stoichiometric | Lithium Aluminum Hydride (LiAlH₄) | 2-(2,6-dichlorophenyl)ethanamine | High reactivity; requires anhydrous conditions and careful handling. smolecule.com |

Nucleophilic Substitution Reactions at the Acetonitrile (B52724) Moiety

The carbon atom positioned between the dichlorophenyl ring and the nitrile group (the benzylic carbon) possesses acidic protons. The removal of one of these protons by a strong base generates a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in substitution reactions with various electrophiles.

The generation of the carbanion from this compound allows for the introduction of various substituents at the benzylic position, a key strategy for building molecular complexity. uni-muenchen.de This derivatization is synthetically useful for creating a wide range of compounds. scispace.com

The reaction typically involves treating this compound with a strong base (e.g., sodium hydride, lithium diisopropylamide) in an appropriate solvent to form the nucleophilic carbanion. This intermediate can then be reacted with an electrophile, such as an alkyl halide or an acyl chloride, to form a new carbon-carbon bond. byjus.com This strategy is fundamental in the synthesis of precursors for more complex molecules.

Table 3: Examples of Nucleophilic Substitution for Derivatization

| Reagent 1 (Base) | Reagent 2 (Electrophile) | Resulting Structure Type | Synthetic Utility |

|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halide (R-X) | α-Alkyl-2,6-dichlorophenylacetonitrile | Elongation of the carbon chain |

| Lithium Diisopropylamide (LDA) | Acyl Chloride (R-COCl) | α-Acyl-2,6-dichlorophenylacetonitrile | Synthesis of β-ketonitriles |

Hydrolysis Reactions: Pathways to Carboxylic Acid Analogues

The hydrolysis of the nitrile group is a cornerstone reaction for this compound, converting it into the corresponding carboxylic acid, 2,6-dichlorophenylacetic acid. chemicalbook.com This product is a significant intermediate in the synthesis of various compounds. The hydrolysis can be performed under either acidic or basic conditions, with both pathways proceeding through an amide intermediate. libretexts.orgjove.com

Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. libretexts.org Subsequent protonation by the solvent (e.g., water) yields an imidic acid, which tautomerizes to the more stable amide (2,6-dichlorophenylacetamide). libretexts.orgjove.com Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt, which upon acidification, gives the final carboxylic acid product. A common procedure involves heating with potassium hydroxide (KOH) in an ethanol-water mixture, followed by acidification with hydrochloric acid (HCl). chemicalbook.com

In the acid-catalyzed pathway, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orgjove.com A weak nucleophile, such as water, can then attack this carbon. libretexts.org After a series of proton transfers, the amide intermediate is formed. Further heating in the acidic aqueous solution leads to the hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) ion. jove.com

Table 4: Pathways for the Hydrolysis of this compound

| Pathway | Conditions | Intermediate | Final Product |

|---|---|---|---|

| Base-Catalyzed | 1. KOH, H₂O/Ethanol (B145695), Heat2. HCl (acidification) | 2,6-Dichlorophenylacetamide | 2,6-Dichlorophenylacetic acid chemicalbook.com |

Mechanistic Investigations of Nitrile Hydrolysis

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or an amide intermediate. This reaction can proceed under either acidic or basic conditions, and the mechanism involves a two-stage process. chemguide.co.uk For this compound, this reaction provides a pathway to 2,6-dichlorophenylacetic acid, a significant synthetic intermediate.

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon of the C≡N triple bond. chemistrysteps.com Following deprotonation, an imidic acid is formed, which is a tautomer of an amide. chemistrysteps.com This unstable intermediate quickly tautomerizes to the more stable amide, in this case, 2,6-dichlorophenylacetamide. chemistrysteps.comlibretexts.org The amide then undergoes a second stage of hydrolysis, also acid-catalyzed, to yield the final carboxylic acid and an ammonium ion. chemguide.co.uklibretexts.org

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.org This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to yield an imidic acid. chemistrysteps.com The imidic acid is deprotonated by the base, and subsequent proton transfer leads to the formation of the amide intermediate. chemistrysteps.com This amide is then hydrolyzed further under the basic conditions to a carboxylate salt. libretexts.org A final acidification step is required to produce the free carboxylic acid. chemguide.co.uk

A specific example of this transformation involves heating this compound with potassium hydroxide in a mixture of ethanol and water. chemicalbook.com This process directly yields the potassium salt of 2,6-dichlorophenylacetic acid, which upon quenching with hydrochloric acid, provides the final carboxylic acid product. chemicalbook.com

| Parameter | Condition | Source |

| Reactant | (2,6-dichloro-phenyl)-acetonitrile | chemicalbook.com |

| Reagent | Potassium Hydroxide (KOH) | chemicalbook.com |

| Solvent | Ethanol / Water | chemicalbook.com |

| Temperature | 80°C | chemicalbook.com |

| Reaction Time | 20 hours | chemicalbook.com |

| Final Step | Quench with HCl to pH 3 | chemicalbook.com |

| Product | (2,6-dichloro-phenyl)-acetic acid | chemicalbook.com |

Beyond chemical methods, enzymatic hydrolysis using nitrile hydratases represents an alternative mechanistic pathway. researchgate.net These metalloenzymes catalyze the hydration of nitriles to amides under mild conditions. researchgate.net Proposed mechanisms suggest that the metal ion in the active site (typically iron or cobalt) may act as a Lewis acid to activate the nitrile group or generate a hydroxide nucleophile for the attack on the nitrile carbon. researchgate.net

Condensation and Cycloaddition Reactions

The structural features of this compound, namely the activated methylene (B1212753) group adjacent to both an aromatic ring and a nitrile, make it a versatile building block for the synthesis of complex cyclic molecules.

Formation of Heterocyclic Scaffolds

The activated α-carbon in this compound is sufficiently acidic to be deprotonated by a base, forming a carbanion. This nucleophile can participate in a variety of condensation reactions with electrophilic partners to construct heterocyclic rings. For instance, condensation with 1,4-dicarbonyl compounds can lead to the formation of N-substituted pyrroles in a Paal-Knorr type synthesis. cem.com Similarly, multicomponent reactions like the Biginelli condensation, which combines an aldehyde, a urea, and an active methylene compound, could potentially utilize this compound to produce functionalized dihydropyrimidines. beilstein-journals.org

The nitrile group itself can also engage in cycloaddition reactions. nih.gov In transition-metal-catalyzed [2+2+2] cycloadditions, the C≡N triple bond can react with two alkyne molecules to form substituted pyridines. nih.govmsu.edu Furthermore, 1,3-dipolar cycloadditions are a powerful tool for five-membered heterocycle synthesis. mdpi.com Nitrile oxides, generated in situ, can react with dipolarophiles, and while this compound itself is not a 1,3-dipole, its nitrile group can act as the dipolarophile in reactions with dipoles like azides or nitrones to form tetrazoles or oxadiazolines, respectively. mdpi.com These reactions provide efficient, atom-economical pathways to diverse heterocyclic systems that are of interest in medicinal and materials chemistry. cem.comnih.gov

Synthesis of Cyanoxime Derivatives

A significant transformation of this compound is its conversion to oximino(2,6-dichlorophenyl)acetonitrile, a member of the cyanoxime family. missouristate.edu Cyanoximes are characterized by the general formula NC–C(=N–OH)–R, where R is an electron-withdrawing group. missouristate.eduresearchgate.net The presence of the cyano group significantly increases the acidity of the oxime proton compared to conventional oximes. researchgate.net

The synthesis of oximino(2,6-dichlorophenyl)acetonitrile has been achieved with a 60% yield. missouristate.edu The product is obtained as a microcrystalline mixture of two diastereomers, syn- and anti-. missouristate.edu From this mixture, the specific syn-diastereomer has been isolated in crystalline form. missouristate.edu This cyanoxime is a weak acid with a measured pKa of 6.17. missouristate.eduresearchgate.net

| Property | Value / Observation | Source |

| Product Name | oximino(2,6-dichlorophenyl)acetonitrile | missouristate.edu |

| Synonym | H(2,6-diCl-PhCO) | missouristate.edu |

| Yield | 60% | missouristate.edu |

| Form | Microcrystalline mixture of syn- and anti-diastereomers | missouristate.edu |

| Isolated Isomer | syn-diastereomer | missouristate.edu |

| Acidity (pKa) | 6.17 | missouristate.eduresearchgate.net |

Alkylation Reactions and Subsequent Amine Formation

The α-carbon of this compound can be readily alkylated, and the resulting substituted nitrile can be subsequently reduced to form a primary amine, providing a versatile route to more complex amine structures. google.comlibretexts.org

The alkylation step is typically carried out by first treating the nitrile with a strong base to form a resonance-stabilized carbanion. google.com The use of an alkali metal base in the presence of a diorgano sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), is an effective method for this deprotonation. google.com The resulting nucleophilic carbanion is then reacted with an organohalide (e.g., an alkyl halide) in a nucleophilic substitution reaction to form the C-alkylated product. google.com Steric hindrance from the two ortho-chlorine atoms on the phenyl ring can influence the yield of these reactions.

| Reaction Step | Reagents/Conditions | Source |

| Salt Formation | Active methylene compound + alkali metal base (aq.) + diorgano sulfoxide | google.com |

| Alkylation | Alkali metal salt of nitrile + organohalide | google.com |

| One-Step Process | Nitrile + aqueous alkali metal base + organohalide + diorgano sulfoxide | google.com |

Once the alkylated nitrile is obtained, the cyano group can be reduced to a primary amine (-CH₂NH₂). libretexts.org A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly used for this transformation. libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.org This forms an intermediate imine anion. libretexts.org A second hydride ion then adds to the C=N bond of the imine anion, resulting in a dianion. libretexts.org Subsequent addition of water protonates the dianion to give the final primary amine. libretexts.orglibretexts.org This two-step sequence of alkylation followed by reduction effectively converts this compound into a more complex, substituted 2-(2,6-dichlorophenyl)ethylamine derivative.

Applications of 2,6 Dichlorophenylacetonitrile in Advanced Chemical Synthesis

Role as a Key Intermediate in Complex Molecule Construction

2,6-Dichlorophenylacetonitrile serves as a versatile building block in organic synthesis. nih.gov The presence of the nitrile group and the dichlorinated phenyl ring allows for a variety of chemical transformations. duq.edu The nitrile group can be hydrolyzed to form a carboxylic acid, reduced to a primary amine, or undergo other nucleophilic additions, which are common functional groups in drug molecules. nih.gov This reactivity makes it a key precursor for creating more complex molecular architectures with specific biological activities. nih.govduq.edu Its utility is prominent in the development of pharmaceuticals and agrochemicals, where it serves as a foundational scaffold for diverse compound libraries. nih.gov

Precursor for Pharmaceutical Active Pharmaceutical Ingredients (APIs) and Intermediates

The structural framework of this compound is integral to the synthesis of several important active pharmaceutical ingredients (APIs) and their intermediates. nih.govresearchgate.net Its derivatives are foundational to drugs ranging from antihypertensives to anti-inflammatory agents and targeted cancer therapies. researchgate.net

A primary application of this compound is in the industrial production of Guanfacine, a centrally-acting alpha-2 adrenergic receptor agonist used to treat hypertension and ADHD. researchgate.netresearchgate.net The most common synthetic pathway involves the methanolysis of this compound in the presence of concentrated sulfuric acid. researchgate.netwikipedia.org This reaction converts the nitrile group into a methyl ester, yielding the intermediate methyl 2,6-dichlorophenylacetate. researchgate.netresearchgate.netwikipedia.org This intermediate is then condensed with guanidine (B92328) to produce Guanfacine. researchgate.netwikipedia.org

An alternative route involves reacting this compound with ethyl formate (B1220265) and sodium ethoxide to create an alpha-formyl intermediate, which is subsequently condensed with guanidine hydrochloride and then hydrolyzed to yield the final product. wikipedia.org

Table 1: Key Syntheses Starting from this compound

| Starting Material | Key Intermediate(s) | Final Product/Class | Application |

|---|---|---|---|

| This compound | Methyl 2,6-dichlorophenylacetate | Guanfacine | Antihypertensive, ADHD Treatment |

| This compound | 2,6-Dichlorophenylacetic acid | Diclofenac Precursors | Anti-inflammatory Agents |

| This compound | 3-(2,6-dichlorophenyl)-2,7-diamino-1,6-naphthyridine | 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones | Selective c-Src Kinase Inhibitors |

| 2,6-Dichlorophenylacetic acid (from this compound) | N/A | Mevidalen (LY3154207) | Dopamine (B1211576) D1 Receptor Modulator |

| 2-[2-(2,6-dichlorophenyl)amino]phenyl acetyl chloride (related derivative) | Chalcones, Benzoxazinone | Pyrazolyl-quinazolin-4(3H)ones | Antimicrobial Agents |

The 2,6-dichlorophenyl structural motif is a cornerstone of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. acs.org Derivatives of this compound are direct precursors to this class of drugs. researchgate.net A key synthetic step is the hydrolysis of the nitrile group in this compound to form 2,6-dichlorophenylacetic acid. duq.eduresearchgate.net This acid, or its corresponding acetyl chloride, is a crucial intermediate that can be combined with other aromatic amines to construct the final Diclofenac molecule, which is chemically named 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. duq.eduacs.org The synthesis of Diclofenac often involves the reaction of a derivative like 2-[(2,6-dicholorphenyl)-amino]-benzyl cyanide, which undergoes hydrolysis of its nitrile group to form the final carboxylic acid product.

The proto-oncogene c-Src is a non-receptor tyrosine kinase that is often over-expressed in various cancers, making it a significant target for anticancer therapies. nih.gov this compound has been utilized as a starting material to create potent and selective inhibitors of this kinase. nih.gov In one reported synthesis, this compound is condensed with 4,6-diaminonicotinaldehyde (B1627570). nih.gov This initial product undergoes further chemical modifications, including diazotization and substitution with various amines, to yield a series of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones. nih.gov These compounds have demonstrated strong inhibitory activity against c-Src, with some analogues bearing basic aliphatic side chains showing IC₅₀ values in the range of 10-80 nM. nih.gov These findings highlight the utility of the this compound scaffold in generating targeted inhibitors for oncology research. nih.gov

Table 2: c-Src Kinase Inhibition Data for Derived Compounds

| Compound Class | Target Kinase | Potency (IC₅₀) | Selectivity vs. PDGFR |

|---|---|---|---|

| 1,6-Naphthyridin-2(1H)-ones with basic aliphatic side chains | c-Src | 10-80 nM | 10-300-fold |

Data sourced from a study on 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones. nih.gov

While direct synthesis of dopamine transporter (DAT) selective probes from this compound is not prominently documented, the core chemical structure derived from it is crucial for molecules that interact with the dopamine system. The dopamine D1 receptor is a key target in the central nervous system, and its modulation is a therapeutic strategy for conditions like Lewy body dementia. wikipedia.org The compound Mevidalen (LY3154207) is a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. nih.govwikipedia.org The synthesis of Mevidalen involves the coupling of a complex tetrahydroisoquinoline moiety with 2-(2,6-dichlorophenyl)acetic acid. This critical acid can be synthesized through the hydrolysis of this compound, thereby linking the nitrile starting material to the generation of advanced dopaminergic modulators. duq.edu

The versatility of this compound extends to the synthesis of compounds with potential therapeutic benefits against microbial infections and cancer.

For anticancer applications, its role as a precursor to selective c-Src kinase inhibitors is significant, as these kinases are involved in cancer cell division, survival, and motility. nih.gov Furthermore, a derivative named oximino(2,6-dichlorophenyl)acetonitrile has been synthesized and identified as a powerful inhibitor of the Carbonyl Reductase enzyme, which is implicated in the development of resistance to certain anticancer treatments. researchgate.net

In the realm of antimicrobial agents, the 2,6-dichlorophenyl group is a key feature in certain pharmacologically active molecules. A series of novel quinazolin-4(3H)one derivatives have been synthesized and shown to possess in vitro antibacterial and antifungal activities. researchgate.net The synthesis of these compounds utilized 2-[2-(2,6-dichlorophenyl)amino]phenyl acetyl chloride as a key starting material, demonstrating how the core structure derived from this compound can be incorporated into complex heterocyclic systems to impart antimicrobial properties. researchgate.net

Utility in Agrochemical Compound Synthesis

This compound serves as a key building block and intermediate in the synthesis of a variety of agrochemical compounds. ontosight.ai Its chemical structure, featuring a reactive nitrile group and a dichlorinated phenyl ring, makes it a versatile precursor for creating more complex molecules with desired biological activities for crop protection. ontosight.aismolecule.com

The compound itself is identified as a cyanide herbicide used to control weed growth. biosynth.com It is typically applied to the soil pre-emergence to inhibit plant growth, potentially by interfering with photosynthesis. biosynth.com

Table 1: Agrochemical Applications of this compound and its Derivatives

| Compound/Derivative Name | CAS Number | Application/Role |

| This compound | 3215-64-3 | Herbicide biosynth.com |

| (4-chlorophenyl)aminoacetonitrile | 74929-43-4 | Intermediate for pesticides and antifungal agents lookchem.com |

Contributions to Materials Science Research and Development

In the field of materials science, this compound is recognized as a valuable precursor for the development of specialty chemicals and advanced functional materials. Its utility stems from the unique electronic and steric properties conferred by the dichlorinated phenyl ring and the versatile reactivity of the acetonitrile (B52724) group. These features allow for its incorporation into larger, more complex molecular architectures, including polymers.

A significant application lies in the formulation of resist polymers used in photolithography and patterning processes for microelectronics fabrication. A derivative, α-(benzenesulfonyloxyimino)-2,6-dichlorophenylacetonitrile, is a component in specialized resist compositions. epo.org In this context, the compound helps to define the photosensitive properties of the polymer, enabling the precise creation of patterns on substrates when exposed to light.

While specific, large-scale polymer applications directly using this compound as a monomer are not widely documented in public literature, the broader class of dichlorophenyl compounds is utilized in creating polymers with specific functionalities. The structural motif is known to be incorporated into materials like polyurethanes and liquid crystal polymers. The presence of the 2,6-dichloro-substituted ring can enhance thermal stability and introduce specific electronic characteristics into the final material. Therefore, this compound is considered a useful building block for researchers aiming to synthesize novel polymers and organic electronic materials. bldpharm.com

Table 2: Materials Science Applications of this compound Derivatives

| Derivative Name | Application Area | Function |

| α-(benzenesulfonyloxyimino)-2,6-dichlorophenylacetonitrile | Resist Polymers / Microfabrication | Component in photosensitive polymer compositions for patterning epo.org |

Biological Activity and Structure Activity Relationship Sar Studies of 2,6 Dichlorophenylacetonitrile and Its Derivatives

Enzyme Inhibition and Modulation of Cellular Pathways

Derivatives of 2,6-dichlorophenylacetonitrile have been extensively investigated for their ability to inhibit key enzymes involved in various disease pathologies. The strategic placement of the dichloro substituents on the phenyl ring has proven to be a cornerstone for achieving both potency and selectivity in these enzyme-inhibitor interactions.

Gamma-Secretase Inhibition and Notch Receptor Signaling

The 2,6-dichlorophenyl moiety, a core component of this compound, is a key structural feature in the design of certain gamma-secretase inhibitors. Gamma-secretase is a multi-protein complex that plays a critical role in cellular signaling, including the processing of the Notch receptor. Dysregulation of Notch signaling is implicated in various developmental disorders and cancers.

While this compound itself is not the final active inhibitor, it serves as an essential building block for more complex molecules that selectively target gamma-secretase. Studies have shown that the presence of the 2,6-dichlorophenyl group can enhance the selectivity of these inhibitors for the Notch receptor, while sparing other substrates like the amyloid precursor protein (APP). This "Notch-sparing" activity is highly desirable, as non-selective inhibition of gamma-secretase can lead to significant side effects due to the disruption of normal Notch signaling. The steric hindrance and electronic effects imparted by the two chlorine atoms are thought to be critical for orienting the inhibitor within the enzyme's active site to achieve this selective inhibition.

c-Src Kinase Inhibition: Potency and Selectivity Profiling

The compound this compound is a key starting material in the synthesis of a class of potent and selective inhibitors of c-Src kinase. c-Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Its overexpression and hyperactivity are frequently observed in various human cancers, making it an attractive target for cancer therapy.

Researchers have synthesized a series of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones by condensing 4,6-diaminonicotinaldehyde (B1627570) with this compound. These derivatives have demonstrated significant inhibitory activity against c-Src kinase. The potency of these inhibitors is notably influenced by the nature of the substituent at the 7-position of the naphthyridinone core.

Table 1: c-Src Kinase Inhibitory Activity of this compound Derivatives

| Derivative Class | Substituent at 7-position | IC50 against c-Src Kinase (nM) | Selectivity over PDGFR |

| 1,6-Naphthyridin-2(1H)-ones | Basic aliphatic side chains | 10-80 | 10-300-fold |

The data indicates that the introduction of basic aliphatic side chains at the 7-position leads to the most potent c-Src inhibitors, with IC50 values in the nanomolar range. These derivatives also exhibit good selectivity over the platelet-derived growth factor receptor (PDGFR), another tyrosine kinase. This selectivity is a critical aspect in the development of targeted cancer therapies, as it can help to minimize off-target effects.

Carbonyl Reductase Inhibition and Anthracycline Metabolism

A derivative of this compound, oximino(2,6-dichlorophenyl)acetonitrile, has been identified as a potent inhibitor of carbonyl reductase. Carbonyl reductases are a family of enzymes that play a significant role in the metabolism of a wide range of compounds, including the anthracycline class of chemotherapeutic agents.

Anthracyclines, such as doxorubicin, are widely used in cancer treatment, but their clinical utility is often limited by the development of cardiotoxicity. This cardiotoxicity is, in part, attributed to the metabolic conversion of anthracyclines to their less active and more toxic alcohol metabolites by carbonyl reductases in the heart muscle. By inhibiting carbonyl reductase, oximino(2,6-dichlorophenyl)acetonitrile can potentially mitigate the cardiotoxic side effects of anthracycline chemotherapy.

The inhibition of carbonyl reductase by this derivative underscores the versatility of the this compound scaffold in generating inhibitors for enzymes with significant clinical relevance. Further research in this area could lead to the development of new adjuvant therapies to improve the safety profile of existing anticancer drugs.

Neurotransmitter Transporter Interactions: Dopamine (B1211576) Reuptake Inhibition

The dopamine transporter (DAT) is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Inhibitors of the DAT are used in the treatment of various neurological and psychiatric disorders.

Based on a thorough review of the available scientific literature, there is no direct evidence to suggest that this compound itself is an inhibitor of dopamine reuptake. While derivatives of phenylacetonitrile (B145931) with different substitution patterns on the phenyl ring have been explored for their interaction with monoamine transporters, specific data on the 2,6-dichloro isomer's activity at the DAT is not available. Therefore, a direct role for this compound in the modulation of dopamine reuptake cannot be substantiated at this time.

Structure-Activity Relationship (SAR) Investigations

The structure-activity relationship (SAR) studies of derivatives of this compound have provided valuable insights into the molecular features required for their biological activity. These studies have consistently highlighted the importance of the substitution pattern on the phenyl ring.

Influence of Substituent Effects on Biological Activity

The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring in the derivatives of this compound has a profound impact on their biological activity. This substitution pattern is a recurring motif in the potent and selective enzyme inhibitors discussed in the preceding sections.

In the context of gamma-secretase inhibition, the 2,6-dichloro substitution is critical for achieving Notch-sparing activity. It is hypothesized that the steric bulk of the two chlorine atoms restricts the conformational freedom of the molecule, forcing it into a conformation that is favorable for selective binding to the Notch processing site of the enzyme.

Stereochemical Aspects and Biological Response

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. This is because biological targets such as enzymes and receptors are themselves chiral, and they often interact differently with different stereoisomers (enantiomers or diastereomers) of a compound. A specific stereoisomer may fit perfectly into a binding site, leading to a potent biological response, while another may fit poorly or not at all, resulting in weak or no activity.

While detailed stereochemical studies specifically for this compound are not extensively documented in the available literature, the principles of stereochemistry are universally applicable in pharmacology and toxicology. For many classes of biologically active compounds, separating and testing individual enantiomers is a critical step in development. This allows for the identification of the "eutomer" (the more active isomer) and the "distomer" (the less active isomer), potentially leading to the development of a more selective drug with fewer side effects.

Electrophilic Reactivity in Biological Systems

The biological activity of many halogenated organic compounds, including this compound, can be linked to their electrophilic nature. acs.org An electrophile is a chemical species that accepts a pair of electrons to form a chemical bond. In biological systems, electrophiles can react with nucleophiles—electron-rich molecules such as proteins and nucleic acids—leading to covalent modifications that can disrupt normal cellular function.

The toxicity of certain disinfection byproducts has been directly correlated with their electrophilic reactivity. acs.org For compounds like chlorophenylacetonitriles, the presence of electron-withdrawing groups (such as chlorine atoms and the nitrile group) on the benzene (B151609) ring enhances this electrophilicity. smolecule.com This makes the compound more susceptible to attack by biological nucleophiles. smolecule.com

Methods based on the electronic structure of reactants are used to predict the reactivity of electrophilic substitution at different sites on a molecule, which is of significant theoretical and practical importance. researchgate.net The formation and reactivity of these compounds can also be influenced by environmental conditions such as pH. For instance, the reactivity of chlorine and the subsequent formation of disinfection byproducts are known to be pH-dependent. acs.org

Advanced Analytical Methodologies for the Characterization and Quantification of 2,6 Dichlorophenylacetonitrile in Research

The precise characterization and quantification of 2,6-Dichlorophenylacetonitrile are fundamental for its application in research and as a chemical intermediate. A suite of advanced analytical techniques, including spectroscopic and chromatographic methods, are employed to elucidate its structure, confirm its identity, and determine its purity.

Environmental Research and Toxicological Investigations

Environmental Fate and Degradation Pathways

The environmental persistence and transformation of 2,6-Dichlorophenylacetonitrile and its analogs are critical for understanding their ecological impact. Research has focused on both microbial and chemical processes that contribute to their breakdown in various environmental compartments.

Microbial and Chemical Degradation Mechanisms of Analogues

Studies have shown that this compound can degrade rapidly in non-sterile soils, a process that is inhibited in soils treated with azide, indicating a significant role for microbial activity in its degradation. sigmaaldrich.comsigmaaldrich.com The degradation of chlorinated compounds like this compound is often influenced by soil properties. For instance, increasing the surface charge density and pH of soil organic matter has been found to reduce the negative effects of the related compound 2,6-dichlorobenzonitrile (B3417380) on microorganisms. researchgate.net The toxicity and subsequent degradation of chlorinated phenols, which can be degradation products of compounds like this compound, are also affected by soil pH. researchgate.net

Microorganisms, including bacteria and fungi, are known to degrade a wide range of pesticides and chlorinated toxins. researchgate.netfrontiersin.org Genera such as Pseudomonas, Bacillus, and various fungi have demonstrated the ability to break down persistent organic pollutants. researchgate.net The degradation of chlorinated phenols, for example, has been successfully achieved using Ralstonia basilensis in soil microcosms, where the compound was mineralized to carbon dioxide. researchgate.net The process of biodegradation can involve the utilization of the pollutant as a source of carbon, nitrogen, or other essential elements by microorganisms. researchgate.netfrontiersin.org

Chemical degradation pathways are also significant. For instance, the degradation of 2-chlorophenylacetonitrile can be influenced by pH and the presence of disinfectants like chlorine. sci-hub.se The degradation of some chlorinated compounds in water can be enhanced by advanced oxidation processes, such as the UV/chlorine process, which involves hydroxyl radicals and chlorine atoms. researchgate.net

Occurrence as Disinfection Byproducts (DBPs) in Water Systems

Chlorophenylacetonitriles (CPANs), including this compound, have been identified as an emerging class of aromatic nitrogenous disinfection byproducts (DBPs) in drinking water. researchgate.netmdpi.comresearchgate.net These compounds are formed during water treatment when disinfectants like chlorine react with natural organic matter (NOM), particularly aromatic amino acids such as tyrosine and tryptophan. mdpi.comresearchgate.net

The formation of dichlorophenylacetonitrile has been specifically observed during the chlorination of tyrosine. mdpi.com The concentration of these DBPs can be influenced by several factors, including the type and dose of the disinfectant, pH, and the composition of the NOM in the source water. mdpi.comacs.org For example, a neutral pH environment tends to maximize the reaction rates for the formation of some DBPs from amino acid precursors. mdpi.com Studies have detected various isomers of chlorophenylacetonitrile, including this compound, in chlorinated water samples. tudelft.nl The concentrations of related compounds like 2-chlorophenylacetonitrile and 3,4-dichlorophenylacetonitrile (B104814) have been found at levels up to 530 ng/L and 320 ng/L, respectively, in drinking water treatment plants. sci-hub.se

Mechanistic Toxicological Studies

The toxicological properties of this compound and related compounds are an area of active investigation, with studies focusing on their interactions with biological molecules, effects on major organ systems, and the mechanisms underlying their cellular toxicity.

Interaction with Biological Macromolecules and Enzymes (e.g., Catalase)

The mechanism of action for this compound is believed to involve its interaction with various molecular targets within biological systems. It can act as an electrophile, reacting with nucleophilic molecules. This reactivity can lead to the inhibition of enzymes and modification of proteins. smolecule.com For example, the related compound 2,6-dichlorobenzonitrile (DCBN) is known to be bioactivated by cytochrome P450 (P450) enzymes, and CYP2A5 has been identified as playing a crucial role in its toxicity in the olfactory mucosa of mice. nih.gov Some studies have also investigated the potential for this compound derivatives to inhibit specific kinases, suggesting its potential as a lead compound in drug development.

Modulatory Effects on Endocrine and Nervous Systems (for related compounds)

Certain chlorinated organic compounds are recognized as endocrine-disrupting chemicals (EDCs), which can interfere with the normal functioning of the endocrine system by mimicking or blocking natural hormones. nih.govccohs.ca For example, the fungicide 2,4-Dichlorophenylacetonitrile is known to have multiple effects on the endocrine system of vertebrates. dcchemicals.com Endocrine disruptors can lead to a range of adverse health effects, including reproductive and developmental problems. ccohs.ca

In the context of the nervous system, derivatives of dichlorophenylacetonitrile have been investigated for their potential pharmacological activities. For instance, 2-cyclohexyl-2-(3,4-dichlorophenyl)acetonitrile has shown high binding potency at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), suggesting it may influence neurotransmitter systems. researchgate.net Other related compounds have been explored for their potential antidepressant and antipsychotic properties, acting on serotonin, norepinephrine, and dopamine pathways. The presence of a dimethylamino group in similar structures suggests potential interactions with neurotransmitter systems and influence on central nervous system activity. smolecule.com

Cytotoxicity Assessment and Underlying Mechanisms

This compound is classified as a toxic substance, with harmful effects observed upon ingestion, inhalation, or skin contact. smolecule.com Aromatic DBPs, including chlorophenylacetonitriles, generally exhibit significantly higher cytotoxicity than their aliphatic counterparts. mdpi.comresearchgate.net

The cytotoxicity of chlorophenylacetonitriles has been demonstrated in various studies. For example, 2-chlorophenylacetonitrile and 3,4-dichlorophenylacetonitrile have shown considerable cytotoxicity in mammalian cells. sci-hub.se The LC50 values for these compounds were found to be significantly lower than those for their aliphatic analogs. mdpi.comresearchgate.net The cytotoxicity of 2,6-dihalogenated nitrophenols, which are structurally related, has also been noted to be comparatively high. researchgate.net The underlying mechanism for the cytotoxicity of the related compound 2,6-dichlorobenzonitrile (DCBN) in the olfactory mucosa involves metabolic activation by cytochrome P450 enzymes, leading to non-protein thiol depletion and cell death. nih.gov

Computational Chemistry and Theoretical Studies of 2,6 Dichlorophenylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecular systems, offering a balance between accuracy and computational cost. nih.gov DFT is an exact theory in principle, based on the electron density distribution n(r) rather than the more complex many-electron wave function. scispace.com This approach is used to calculate a variety of electronic properties that govern the reactivity of 2,6-Dichlorophenylacetonitrile.

Detailed DFT calculations can map the electron density and electrostatic potential of the molecule. For this compound, these calculations reveal the significant influence of its substituents. The two electron-withdrawing chlorine atoms at the ortho positions, combined with the nitrile group, create a distinct electronic profile. This polarization increases the electrophilicity of the molecule, making it more susceptible to attack by nucleophiles. DFT also allows for the calculation of conceptual DFT descriptors, such as electronegativity, chemical hardness, and reactivity indices, which provide quantitative measures of the molecule's reactivity. scispace.comrsc.org

While quantum calculations often focus on static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational landscape and flexibility. nih.gov

For this compound, MD simulations can be employed to explore the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring and the acetonitrile (B52724) group. These simulations can identify the most stable conformations (rotamers) and the energy barriers between them. Key metrics analyzed during MD simulations include root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (R_G), which collectively describe the molecule's structural stability and flexibility. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or reactants in a solvent.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the pathways of chemical reactions. It allows researchers to visualize the transformation from reactants to products through high-energy transition states, providing a level of detail that is often inaccessible through experimental means alone.

The elucidation of a reaction mechanism involves mapping the potential energy surface (PES) for the chemical transformation. Using DFT, researchers can locate the minimum energy structures corresponding to reactants and products, as well as the first-order saddle points that represent the transition states (TS). researchgate.net

For reactions involving this compound, such as nucleophilic substitution or hydrolysis, transition state analysis is critical. By calculating the energies of the reactants and the transition state, the activation energy, or energy barrier, for the reaction can be determined. A lower energy barrier indicates a faster, more favorable reaction. This computational approach allows for the direct comparison of competing reaction pathways. For example, theoretical calculations can determine whether alkylation or a side reaction like hydrolysis is more likely to occur under specific conditions by comparing their respective energy barriers. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactant and product states on the potential energy surface. researchgate.net

Prediction of Chemical Properties and Reactivity Trends

Computational chemistry provides powerful methods for the a priori prediction of a wide range of chemical and physical properties, saving significant time and resources compared to experimental screening. nih.gov These predictive models can range from quantum mechanical calculations to quantitative structure-property relationship (QSPR) models. unimore.it

For this compound, various properties can be calculated. Group contribution methods, like the Joback method, can provide rapid estimations of thermophysical properties. These predictions are valuable for process design and chemical engineering applications.

Table 1: Computationally Predicted Properties of this compound Data obtained from calculations using the Joback method. chemeo.com

| Property | Value | Unit |

| Standard Gibbs Free Energy of Formation | 218.95 | kJ/mol |

| Enthalpy of Formation (Gas, Standard) | 138.54 | kJ/mol |

Beyond physical properties, computational models excel at predicting reactivity trends. DFT calculations can quantify the steric hindrance imposed by the two ortho-chlorine atoms, which can impede access to the nitrile group or the benzylic carbon. By modeling related compounds (e.g., isomers with different chlorine substitution patterns), a computational approach can explain and predict trends in reactivity across a series of molecules, providing a rational basis for chemical synthesis and design.

常见问题

Q. What are optimized synthetic routes for 2,6-Dichlorophenylacetonitrile, and how can alkylation yields be improved?

this compound (CAS 3215-64-3) exhibits lower monoalkylation yields (25%) compared to analogs like o-methylphenylacetonitrile (60%) due to steric hindrance from chlorine substituents . To improve yields:

- Catalyst Selection : Use phase-transfer catalysts (e.g., Dowex 2-X4) to enhance reaction efficiency.

- Temperature Control : Maintain temperatures at 70°C for 10 hours to optimize alkylation kinetics .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce steric interference.

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- NMR Analysis : The aromatic protons adjacent to chlorine atoms resonate downfield (δ 7.2–7.8 ppm). The nitrile group (C≡N) shows a characteristic peak at ~110 ppm in NMR.

- IR Spectroscopy : C≡N stretching appears near 2240 cm, while C-Cl vibrations occur at 600–800 cm.

Reference PubChem or NIST Chemistry WebBook for spectral validation .

Q. What analytical standards and methods ensure purity in environmental or pharmaceutical research?

- HPLC Validation : Use C18 reverse-phase columns with UV detection (λ = 254 nm) for quantification.

- Certified Reference Materials : Cross-check against commercially available standards (e.g., ≥99% purity) to calibrate instruments .

- GC-MS : Electron ionization (EI) at 70 eV can confirm molecular fragmentation patterns (e.g., m/z 186 for [M]) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

The ortho-chlorine groups create steric hindrance, reducing accessibility to the nitrile group. Computational studies (DFT or molecular dynamics) can model:

- Charge Distribution : Electron-withdrawing Cl atoms polarize the nitrile, increasing electrophilicity but limiting nucleophilic attack.

- Transition-State Analysis : Compare energy barriers for alkylation vs. competing side reactions (e.g., hydrolysis) .

Q. What role does this compound play in synthesizing bioactive compounds?

This nitrile is a precursor for pharmaceuticals like Lofexidine (α2-adrenergic agonist) and intermediates for Diclofenac (NSAID) . Key steps include:

Q. How can AI-driven retrosynthesis tools predict novel synthetic pathways for this compound derivatives?

Platforms like Pistachio or Reaxys leverage reaction databases to propose routes:

- Template Relevance : Prioritize reactions involving dichlorobenzene derivatives.

- Biocatalysis Models : Explore enzymatic nitrile hydrolysis for enantioselective synthesis .

Contradictions and Data Gaps

- Yield Discrepancies : The 25% alkylation yield reported in 1978 contrasts with modern catalytic methods (unaddressed in current evidence). Further studies on palladium-catalyzed cross-couplings are warranted.

- Toxicity Data : Limited ecotoxicological or acute toxicity data exist. Refer to generalized SDS guidelines for chlorinated nitriles (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。